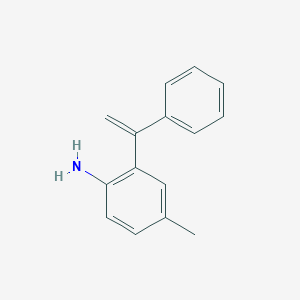

4-Methyl-2-(1-phenylethenyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

4-methyl-2-(1-phenylethenyl)aniline |

InChI |

InChI=1S/C15H15N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10H,2,16H2,1H3 |

InChI Key |

UEJXKVGPNFPMMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=C)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Methyl 2 1 Phenylethenyl Aniline

Intramolecular Cyclization Reactions Involving the Aniline (B41778) and Ethenyl Moieties

The spatial proximity of the amino group and the phenylethenyl substituent in 4-Methyl-2-(1-phenylethenyl)aniline facilitates a range of intramolecular cyclization reactions. These transformations are pivotal in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials.

Formation of Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines)

The intramolecular reaction between the aniline nitrogen and the ethenyl group is a powerful strategy for constructing indole (B1671886) and quinoline (B57606) skeletons. These reactions can be promoted through various catalytic systems and reaction pathways.

Late transition metals are effective catalysts for hydroamination, which involves the addition of an N-H bond across a carbon-carbon double bond. researchgate.net In the context of this compound, intramolecular hydroamination leads to the formation of a five or six-membered nitrogen-containing ring. The regioselectivity of this cyclization, yielding either an indole or a quinoline derivative, is influenced by the specific metal catalyst, ligands, and reaction conditions employed. For instance, palladium-catalyzed reactions have been shown to facilitate the Markovnikov addition of anilines to vinylarenes, a process that can be rendered enantioselective with the use of chiral ligands like BINAP. nih.gov Similarly, iridium complexes have been investigated for the intramolecular hydroamination of alkynes to produce indoles. researchgate.net While direct studies on this compound are not extensively detailed, the principles of metal-catalyzed hydroamination on analogous substituted anilines and styrenes provide a strong basis for its expected reactivity. nih.govnih.gov

Table 1: Examples of Metal-Catalyzed Intramolecular Cyclization

| Catalyst System | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Pd(TFA)2, DPPF, TfOH | Vinylarenes and Anilines | sec-Phenethylamines | Catalyzes Markovnikov hydroamination; compatible with various substituted anilines. | nih.gov |

| [(R)-BINAP]Pd(OTf)2 | p-Trifluoromethylstyrene and Aniline | Chiral sec-Phenethylamine | Achieves enantioselective hydroamination with 81% ee. | nih.gov |

| [Ir(R2PyP)(COD)]BPh4 | 4-Pentyn-1-amine | 2-Methyl-1-pyrroline | Efficient for intramolecular cyclization of aminoalkynes. | researchgate.net |

| Pd(OAc)2, P(t-Bu)3 | 2-(1-Alkynyl)-N-alkylideneanilines | 2-Substituted-3-(1-alkenyl)indoles | Novel indole synthesis via intramolecular cyclization of alkynes and imines. | organic-chemistry.org |

| InBr3 | 2-Ethynylanilines | Polyfunctionalized Indoles | Catalyzes intramolecular cyclization; outcome dependent on alkyne substituent. | nih.gov |

Radical-initiated cyclization presents an alternative pathway for the transformation of this compound. This can be initiated by the reaction of the aniline with radicals, such as the hydroxyl radical (OH•). mdpi.com Computational studies on the reaction of 4-methyl aniline with OH radicals have shown that addition to the aromatic ring is a feasible pathway. mdpi.com While these studies primarily focus on atmospheric chemistry, the fundamental principles can be applied to synthetic contexts. The generation of a radical intermediate on the aniline ring could be followed by an intramolecular addition to the phenylethenyl group, leading to the formation of a cyclized radical species. Subsequent hydrogen atom transfer or oxidation would then yield the final heterocyclic product. The regioselectivity of the initial radical attack and the subsequent cyclization would determine the nature of the resulting heterocycle.

While the classic Povarov reaction involves a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene, derivatives of this reaction can be envisaged for the intramolecular cyclization of this compound. In a modified approach, the aniline and the phenylethenyl group can act as the dienophile and diene components, respectively, or vice versa, within the same molecule. This would require the in-situ formation of an imine from the aniline, followed by an intramolecular cycloaddition. The feasibility and outcome of such a reaction would be highly dependent on the specific reaction conditions and the use of appropriate Lewis or Brønsted acid catalysts to promote the formation of the reactive intermediate.

Dearomatization and Aromatization-Triggered Migrations

The intramolecular cyclization of this compound can also proceed through pathways involving dearomatization of the aniline ring. For instance, an initial attack of the amino group onto the activated ethenyl moiety could lead to a dearomatized intermediate. Subsequent rearomatization could then trigger migrations of substituents on the ring. While specific examples for this compound are not documented, related transformations in similar systems suggest the possibility of such reaction cascades, leading to complex rearranged heterocyclic products. nih.gov

Intermolecular Reactions of the 1-Phenylethenyl Aniline Scaffold

Beyond intramolecular cyclizations, the this compound scaffold can participate in a variety of intermolecular reactions. The aniline moiety can act as a nucleophile in reactions such as N-alkylation or N-acylation. The phenylethenyl group, on the other hand, can undergo reactions typical of styrenic systems, such as electrophilic additions and polymerization.

Furthermore, the entire molecule can serve as a building block in multicomponent reactions. For example, it could potentially be employed in palladium-catalyzed cross-coupling reactions, where the aniline nitrogen participates in C-N bond formation with a suitable coupling partner, while the ethenyl group remains available for further functionalization. rsc.org The interplay between the reactivity of the aniline and the ethenyl group allows for the synthesis of a diverse range of more complex molecules.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions. However, the substitution pattern in this specific molecule is influenced by the pre-existing substituents.

The amino group is a powerful ortho, para-director. The methyl group at the C4 position is also an activating, ortho, para-directing group. The bulky 1-phenylethenyl group at the C2 position, however, exerts significant steric hindrance, which can be expected to disfavor substitution at the adjacent C3 position.

Considering these directing effects, electrophilic attack is most likely to occur at the positions activated by the amino and methyl groups that are not sterically encumbered. The primary sites for electrophilic attack would be the C6 and C5 positions of the aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Steric Hindrance | Predicted Reactivity |

| C3 | Activated by -NH2 (ortho) | High (from 1-phenylethenyl) | Low |

| C5 | Activated by -NH2 (para) and -CH3 (ortho) | Low | High |

| C6 | Activated by -NH2 (ortho) | Moderate | Moderate to High |

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro derivatives, with the major product being 5-nitro-4-methyl-2-(1-phenylethenyl)aniline. Direct nitration of anilines can sometimes lead to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion under strongly acidic conditions. youtube.com To achieve more selective para-nitration, the amino group can be protected by acetylation prior to nitration, followed by deprotection. researchgate.net

Halogenation: Reactions with halogens like bromine or chlorine in the presence of a Lewis acid catalyst would also be directed to the activated positions. Due to the high activation of the ring, polysubstitution can be a competing process.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, likely at the C5 position.

Friedel-Crafts Reactions: Aniline and its derivatives are generally poor substrates for Friedel-Crafts reactions because the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring towards electrophilic attack.

Reactions Involving the Phenylethenyl Group (e.g., Additions, Oxidations)

The 1-phenylethenyl group possesses a carbon-carbon double bond, making it susceptible to a variety of addition and oxidation reactions.

Addition Reactions: The double bond can readily undergo addition of halogens (e.g., Br2, Cl2) to form the corresponding dihaloalkane. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. Catalytic hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) would yield 4-methyl-2-(1-phenylethyl)aniline.

Oxidation Reactions: The oxidation of the phenylethenyl group can lead to different products depending on the oxidizing agent and reaction conditions.

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) under acidic or basic conditions can cleave the double bond. stackexchange.comsciencemadness.org This would be expected to yield benzaldehyde (B42025) and 2-amino-5-methylbenzoic acid after subsequent oxidation of the initial fragments. Under specific heterogeneous conditions, such as using potassium permanganate on a solid support, the oxidation of styrene (B11656) can be controlled to yield benzaldehyde as the major product. stackexchange.comguidechem.com

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide, forming 4-methyl-2-(1-phenyloxiran-2-yl)aniline.

Dihydroxylation: Osmium tetroxide (OsO4) or cold, dilute potassium permanganate can achieve syn-dihydroxylation of the double bond, yielding the corresponding diol.

Role as a Synthetic Building Block for Complex Molecules

The dual reactivity of this compound makes it a versatile precursor for the synthesis of more elaborate molecules with interesting photophysical and catalytic properties.

Precursor in the Synthesis of Conjugated Systems

The presence of both an aniline moiety and a styrenic double bond allows for the incorporation of this molecule into conjugated polymer chains. Conjugated polymers are of significant interest due to their applications in organic electronics, such as in light-emitting diodes and solar cells. researchgate.net

Aniline and its derivatives can be polymerized through oxidative coupling to form polyaniline (PANI), a well-known conducting polymer. nih.govyoutube.com The phenylethenyl group can also participate in polymerization reactions. For instance, copolymers of aniline and styrene derivatives can be synthesized to tune the mechanical and electronic properties of the resulting materials. mdpi.com The incorporation of the 1-phenylethenyl substituent onto the polyaniline backbone could influence the polymer's solubility, processability, and electronic properties.

Ligand Precursor for Catalysis

The amino group of this compound can be readily transformed into an imine through condensation with an aldehyde or ketone, forming a Schiff base. isca.merecentscientific.com Schiff bases are a prominent class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. chemijournal.comanveshanaindia.comnih.gov

For example, condensation of this compound with salicylaldehyde (B1680747) would produce a bidentate Schiff base ligand with an N,O-donor set. The resulting metal complexes, for instance with copper(II), nickel(II), or cobalt(II), can exhibit significant catalytic activity in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. orientjchem.org The electronic and steric properties of the ligand, influenced by the methyl and phenylethenyl substituents, can be fine-tuned to modulate the catalytic performance of the metal center. researchgate.netdntb.gov.ua

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Resources

Comprehensive searches for experimental spectroscopic and structural data for the chemical compound This compound have yielded no specific results. Despite extensive queries across scientific databases and chemical literature, detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and electronic spectroscopy is not publicly available at this time.

The initial research plan to generate a detailed article based on the provided outline is therefore impeded by the lack of foundational data for this specific molecule. The intended sections and subsections, which were to focus on the advanced spectroscopic and structural elucidation of this compound, cannot be populated with scientifically accurate and verifiable information.

It is crucial to note that while data for structurally similar compounds, such as other aniline derivatives, were found, this information is not applicable to the target compound. The precise substitution pattern of a methyl group at the 4-position and a 1-phenylethenyl group at the 2-position of the aniline ring will induce unique spectroscopic signatures. Extrapolating from related molecules would lead to inaccuracies and would not constitute a scientifically rigorous characterization of this compound.

Therefore, the requested article, complete with data tables and detailed research findings for each specified spectroscopic technique, cannot be generated. The absence of this data in the public domain prevents a factual and evidence-based discussion of the compound's structural features as determined by the outlined analytical methods.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 1 Phenylethenyl Aniline

Electronic Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available literature detailing the UV-Vis absorption spectrum of 4-Methyl-2-(1-phenylethenyl)aniline in any solvent. Therefore, characteristic absorption maxima (λmax) and corresponding molar absorptivity values, which are crucial for understanding the electronic transitions within the molecule, remain undetermined.

Fluorescence Spectroscopy

Similarly, the fluorescence properties of this compound have not been reported. Key parameters such as the excitation and emission wavelengths, quantum yield, and fluorescence lifetime are unknown. The potential for this compound to exhibit fluorescence, which is common in conjugated aromatic systems, has not been experimentally verified.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No published mass spectra for this compound are available. Consequently, its molecular ion peak and characteristic fragmentation pattern, which would provide confirmation of its molecular weight and insights into its structural features, have not been documented.

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic data has found no evidence of a solved single-crystal X-ray structure for this compound. As a result, definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not available. While crystallographic data for other aniline (B41778) derivatives exist, these are not suitable for providing an accurate structural description of the title compound.

Theoretical and Computational Chemistry Studies of 4 Methyl 2 1 Phenylethenyl Aniline

Quantum Chemical Calculations and Electronic Structure Analysis

Detailed quantum chemical calculations specifically for 4-Methyl-2-(1-phenylethenyl)aniline have not been identified in a review of available literature. Such studies would be invaluable for understanding the molecule's fundamental electronic properties.

Density Functional Theory (DFT) Calculations

No specific DFT studies on this compound were found. DFT calculations would typically provide insights into the molecule's optimized geometry (bond lengths and angles), electronic energy, and distribution of electron density.

Ab Initio Methods

Similarly, research employing ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, for this compound could not be located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available. FMO analysis is crucial for predicting chemical reactivity, with the HOMO energy indicating the ability to donate electrons and the LUMO energy indicating the ability to accept electrons. The energy gap between these orbitals is a key indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. This analysis helps in understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. No NBO analysis specific to this compound has been published.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. An MEP analysis for this compound is not present in the available scientific literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational predictions of spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) are essential for complementing experimental data. However, no studies reporting such predictions for this compound were found.

Simulated IR and Raman Spectra

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. These simulations help in the assignment of experimental spectral bands to specific molecular vibrations. Methods like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p) are commonly employed to calculate the harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

For a molecule like this compound, key vibrational modes of interest would include:

N-H stretching vibrations of the amine group.

Aromatic C-H stretching from both the aniline (B41778) and phenyl rings.

C=C stretching of the ethenyl bridge and the aromatic rings.

C-N stretching of the amine-aryl bond.

CH₃ group vibrations (stretching and bending).

Below is a table of representative vibrational modes that would be analyzed in a computational study of substituted anilines.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Asymmetric Stretch | 3450-3500 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretch | 3350-3400 | Stretching of the two N-H bonds in phase. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl rings. |

| C=C Stretch (Aromatic) | 1500-1600 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| C=C Stretch (Ethenyl) | 1620-1680 | Stretching of the carbon-carbon double bond in the vinyl group. |

| N-H Scissoring | 1590-1650 | In-plane bending of the -NH₂ group. |

| C-N Stretch | 1250-1360 | Stretching of the bond between the aniline ring carbon and the nitrogen atom. |

Calculated NMR Chemical Shifts

Theoretical calculations are a valuable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N), which aids in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for reliable chemical shift prediction. rsc.orgnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net

Studies on various substituted anilines have demonstrated a strong correlation between calculated and experimental chemical shifts. researchgate.net For instance, the ¹⁵N chemical shift is particularly sensitive to the electronic environment of the nitrogen atom, making it a good probe for substituent effects.

The following table presents illustrative data from a computational study on para-substituted anilines, showing the comparison between experimental and calculated ¹⁵N NMR chemical shifts. This demonstrates the type of data generated in such studies. researchgate.net

Note: The following data is for various para-substituted anilines and not for this compound.

| Substituent (X) | Experimental δ(¹⁵N) (ppm) | Calculated δ(¹⁵N) (ppm) | Difference (ppm) |

| -H | 59.76 | 60.00 | +0.24 |

| -CH₃ | 57.82 | 58.00 | +0.18 |

| -F | 55.66 | 56.00 | +0.34 |

| -Cl | 60.36 | 60.50 | +0.14 |

| -NO₂ | 79.48 | 79.60 | +0.12 |

| -NH₂ | 56.01 | 56.20 | +0.19 |

UV-Vis Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). mdpi.com The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set is crucial for obtaining accurate results that align with experimental spectra. nih.govarxiv.org

For this compound, the UV-Vis spectrum would be dominated by π → π* transitions within the conjugated system that extends across the aniline ring, the ethenyl bridge, and the phenyl group. TD-DFT calculations would identify the specific molecular orbitals involved in the primary electronic transitions and predict their corresponding absorption wavelengths and oscillator strengths.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, identifying intermediates, and characterizing transition states. solubilityofthings.com

Transition State Analysis for Reaction Pathways

A key application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Transition state theory allows for the calculation of reaction rate constants from the energetic barriers. researchgate.net

While specific reaction pathways for this compound are not detailed in existing literature, a comprehensive study on the reaction of a similar compound, 4-Methylaniline , with the hydroxyl radical (•OH) provides a clear example of this type of analysis. researchgate.netmdpi.com Using the M06-2X and CCSD(T) methods with a 6-311++G(3df,2p) basis set, researchers identified several reaction pathways, including hydrogen abstraction from the amine (-NH₂) and methyl (-CH₃) groups, and •OH addition to the aromatic ring. researchgate.netmdpi.com

For each pathway, the transition state was located and confirmed by the presence of a single imaginary frequency. The energy barrier (activation energy) provides insight into the feasibility of each pathway.

Note: The following data pertains to the computationally studied reaction between 4-Methylaniline and a hydroxyl radical and serves as an illustration of transition state analysis. mdpi.com

| Reaction Pathway | Transition State | Description | Relative Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) |

| •OH Addition to C1 | T0/1 | •OH attacks the carbon atom bonded to the NH₂ group. | -25.1 | -961i |

| •OH Addition to C2 | T0/2 | •OH attacks the carbon atom ortho to the NH₂ group. | -15.5 | -439i |

| H-abstraction from -NH₂ | T0P1 | •OH abstracts a hydrogen atom from the amine group. | -4.2 | -1324i |

| H-abstraction from -CH₃ | T0P4 | •OH abstracts a hydrogen atom from the methyl group. | 18.0 | -1102i |

This analysis revealed that for the 4-methylaniline + •OH reaction, hydrogen abstraction from the -NH₂ group and •OH addition to the ring are the most favorable pathways. nih.govmdpi.com

Global Reactivity Parameters (e.g., Hardness, Softness)

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reaction.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.

These parameters are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

| Parameter | Formula | Description |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |

| Chemical Potential (μ) | -(I + A) / 2 | Negative of electronegativity; related to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. |

While specific values for this compound are not available, a computational study would yield these parameters, allowing for predictions of its reactivity in various chemical environments.

No Published Applications Found for this compound in Advanced Chemical Sciences

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information on the applications of the specific chemical compound, this compound, in the fields of materials science, catalysis, or advanced organic synthesis as outlined.

Extensive investigations have failed to identify any published research or patents detailing the use of this compound as a precursor for conjugated polymers and electronic materials, a component in the development of organic pigments and optical materials, a ligand or precursor for metal carbenoids in catalytic reactions, a scaffold for asymmetric synthesis, or its role in advanced organic synthesis beyond traditional cyclizations.

This lack of documentation suggests that this compound is not a commonly utilized compound in these areas of research and development. While aniline derivatives, in general, are a well-studied class of compounds with broad applications, the specific substitution pattern of a methyl group at the 4-position and a 1-phenylethenyl group at the 2-position of the aniline ring does not appear in the current body of scientific literature in the contexts requested.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Emerging Applications of this compound in Advanced Chemical Sciences" as no such applications have been reported. Further research would be required to synthesize and characterize this compound and to explore its potential utility in these and other areas of chemical science.

Future Research Directions and Outlook for 4 Methyl 2 1 Phenylethenyl Aniline Chemistry

Exploration of Novel Synthetic Routes and Catalyst Systems

The development of efficient and sustainable methods for the synthesis of 4-Methyl-2-(1-phenylethenyl)aniline is fundamental for its broader application. Current synthetic approaches often rely on traditional cross-coupling reactions, which can involve expensive and environmentally challenging catalysts. Future research should prioritize the development of more economical and greener synthetic strategies.

A key area of investigation will be the use of earth-abundant metal catalysts, such as iron, copper, and nickel, as alternatives to precious metals like palladium. The design of novel ligands that can enhance the activity and stability of these catalysts will be crucial. Furthermore, direct C-H functionalization represents a highly atom-economical approach to bypass the need for pre-functionalized starting materials. Investigating the direct vinylation of 4-methylaniline with a suitable phenylethenyl source using innovative catalytic systems could provide a more streamlined and environmentally friendly synthesis.

| Potential Synthetic Improvement | Catalyst/Methodology | Anticipated Advantages |

| Greener Synthesis | Earth-abundant metal catalysts (Fe, Cu, Ni) | Reduced cost, lower environmental impact |

| Atom Economy | Direct C-H functionalization | Fewer synthetic steps, less waste |

| Mild Reaction Conditions | Photoredox catalysis | Increased energy efficiency, novel reaction pathways |

Investigation of Undiscovered Reactivity Patterns

The molecular structure of this compound contains multiple reactive sites, including the vinyl group, the aromatic ring, and the amino group, suggesting a rich and diverse chemistry that remains to be fully explored.

The vinyl group is a particularly attractive target for a variety of chemical transformations. Its participation in cycloaddition reactions could lead to the formation of complex polycyclic structures. Additionally, the selective functionalization of the double bond through addition reactions could yield a wide range of novel derivatives with potentially interesting biological or material properties. The electronic influence of the substituted aniline (B41778) ring is expected to play a significant role in the regioselectivity and stereoselectivity of these reactions.

Integration into Advanced Functional Materials

The unique combination of a fluorescent styryl group and a redox-active aniline moiety makes this compound a promising candidate for the development of advanced functional materials.

One exciting avenue is its use as a monomer for the synthesis of novel conducting polymers. The electropolymerization of the aniline unit could lead to materials with interesting optoelectronic properties, suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The pendant phenylethenyl group can be expected to influence the polymer's processability and solid-state morphology.

Furthermore, the inherent fluorescence of the molecule could be harnessed for the development of chemosensors. The fluorescence quantum yield and emission wavelength may be sensitive to the local chemical environment, allowing for the detection of specific analytes.

Development of Chiral Analogs and Their Applications

The synthesis and application of chiral derivatives of this compound is a largely untapped area of research. The introduction of chirality would open up possibilities for its use in asymmetric catalysis and as a building block for the synthesis of enantiomerically pure pharmaceuticals.

Asymmetric synthesis of the molecule could be achieved using chiral catalysts. These chiral analogs could then be evaluated as ligands in a variety of metal-catalyzed reactions, potentially inducing high levels of stereocontrol. The development of such chiral ligands would be a valuable addition to the toolbox of synthetic chemists.

Advanced Computational Studies to Guide Experimental Design

Computational chemistry provides a powerful tool to complement and guide experimental research. In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties.

Density functional theory (DFT) calculations can be used to model reaction mechanisms and predict the outcomes of chemical transformations, thereby aiding in the design of more efficient synthetic routes. mdpi.com Molecular dynamics simulations can be employed to study the conformational behavior of the molecule and its interactions in different environments, which is particularly relevant for its application in materials science. nih.gov These computational approaches can help to screen potential applications and prioritize experimental efforts, ultimately accelerating the pace of discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-(1-phenylethenyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions or modified Meerwein arylation. For example, a three-component aminoselenation reaction using 4-methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate, phenylselenyl bromide, and N,N-dimethylaniline in THF with KF/18-crown-6 catalysts yields regioisomeric products (1.4:1 ratio) at 74% efficiency . Optimization involves controlling stoichiometry, solvent polarity, and catalyst loading. Kinetic studies (e.g., HPLC monitoring) are critical to minimize side products.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous aniline derivatives (e.g., 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone) were analyzed at 173 K, revealing dihedral angles (55.30–87.78°) between aromatic rings and trans-conformation backbones. SCXRD parameters include R factor ≤ 0.042 and data-to-parameter ratios ≥ 18.2 . Complementary techniques like NMR and high-resolution mass spectroscopy validate purity and functional groups .

Q. What are the primary environmental degradation pathways for aniline derivatives, and how do they apply to this compound?

- Methodological Answer : Advanced oxidation processes (AOPs) such as Fenton’s reagent or photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation are effective. Box-Behnken experimental designs optimize variables (pH, catalyst loading, irradiation time), achieving >90% degradation in controlled conditions . Adsorption studies using macroporous resins (e.g., NKA-II) follow Freundlich isotherms and film diffusion kinetics, with breakthrough curves modeled to predict column efficiency .

Advanced Research Questions

Q. How can regioisomer formation be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction mechanisms. For instance, 2-fluoro-4-methylaniline undergoes C-3 methyl migration during one-carbon insertion reactions, while bromo-substituted analogs produce C-3/C-5 mixtures . Computational modeling (DFT) of transition states and steric maps guides precursor design. Chromatographic separation (e.g., silica gel with Pet. ether/DCM gradients) resolves isomers, as demonstrated in aminoselenation reactions .

Q. What are the mechanistic insights into the vertical migration of this compound in soil under variable pumping speeds?

- Methodological Answer : Pumping speeds alter advective-dispersive transport and interphase partitioning. Numerical models (e.g., HYDRUS-1D) simulate aniline fate in layered soils, showing faster migration in sandy layers (Darcy velocity = 0.5 cm/h) vs. clay (0.1 cm/h). Soil organic carbon content (SOC > 2%) enhances adsorption, reducing leaching by 40–60% . Field validation requires GC-MS quantification of soil cores and porewater at multiple depths.

Q. How do catalytic systems improve the degradation efficiency of this compound in wastewater?

- Methodological Answer : Heterogeneous catalysts like MnFe₂O₄/Zn₂SiO₄ enhance •OH radical generation under solar simulation (AM 1.5G spectrum). Box-Behnken designs identify optimal conditions (pH 3.0, 1.5 g/L catalyst, 120 min irradiation), achieving 95% degradation. Competitive kinetics studies (using tert-butanol as •OH scavenger) confirm radical-driven mechanisms . Plasma reactors (e.g., gaseous streamer corona) achieve 98.5% degradation in 7.5 min via direct electron transfer and ozone oxidation .

Q. What strategies mitigate data contradictions in adsorption studies of this compound on porous materials?

- Methodological Answer : Contradictions arise from varying resin porosity (NKA-II vs. AB-8) and solute concentration. Freundlich isotherm linearity (R² > 0.98) confirms multilayer adsorption, while intra-particle diffusion models distinguish film vs. pore diffusion dominance. Breakthrough curve simulations (Thomas model) reconcile discrepancies by incorporating flow rate and bed height variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.